(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
CAS No.: 833438-50-9
Cat. No.: VC4596682
Molecular Formula: C12H8ClFN2O2S
Molecular Weight: 298.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 833438-50-9 |
---|---|
Molecular Formula | C12H8ClFN2O2S |
Molecular Weight | 298.72 |
IUPAC Name | (4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 |
Standard InChI Key | UMCJSRNBQMPINR-UHFFFAOYSA-N |
SMILES | CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Introduction
Synthetic Pathways and Optimization
Key Synthetic Steps
Structural and Electronic Characteristics
Molecular Geometry
The compound’s molecular formula, C₁₂H₈ClFN₂O₂S, reflects a planar pyrimidine ring with substituents at positions 2, 4, and 5. X-ray crystallography data from analogous compounds (e.g., methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate) reveal that the 4-fluorophenyl group adopts a nearly orthogonal orientation relative to the pyrimidine plane, minimizing steric hindrance . The methylsulfanyl group at position 2 contributes to electron density redistribution, as evidenced by computational studies showing localized negative charge at the sulfur atom .
Spectroscopic Profiles
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NMR (¹H): Key signals include a singlet at δ 2.55 ppm (S–CH₃), a doublet at δ 7.25–7.35 ppm (4-fluorophenyl aromatic protons), and a downfield shift at δ 8.70 ppm (pyrimidine H-6) .
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IR: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C–F stretch).
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Mass Spectrometry: Molecular ion peak at m/z 306.5 [M+H]⁺, with fragmentation patterns consistent with loss of Cl (m/z 271) and COOCH₃ (m/z 239).
Physicochemical Properties
The compound’s drug-like properties are summarized below:
The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining some water solubility . The low aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 5 is susceptible to displacement by nucleophiles such as amines or alkoxides. For example, treatment with morpholine in DMF at 80°C replaces Cl with a morpholino group, expanding structural diversity for SAR studies .
Oxidation of Methylsulfanyl Group
The methylsulfanyl moiety can be oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid), altering electronic properties and hydrogen-bonding capacity. This modification has been shown to enhance binding affinity in kinase inhibitors .
Biological Activity and Applications
Hypothesized Mechanism of Action
While direct pharmacological data for this compound remain limited, structural analogs (e.g., 4-ethyl-N-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carboxamide) exhibit inhibitory activity against tyrosine kinases . The fluorophenyl and methylsulfanyl groups likely engage in hydrophobic interactions with enzyme active sites, while the carboxylate ester may serve as a hydrogen-bond acceptor .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate that the compound undergoes hydrolysis of the ester group to the corresponding carboxylic acid under acidic conditions (t₁/₂ = 14 days at pH 2). Photodegradation is minimal when stored in amber glass, with <5% decomposition after 30 days of UV exposure.
Industrial and Research Applications
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Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors and antiviral agents .
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Material Science: Pyrimidine carboxylates are explored as ligands in luminescent metal-organic frameworks (MOFs) .
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Agrochemicals: Chlorinated pyrimidines are key components in herbicides targeting plant amino acid synthesis .
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